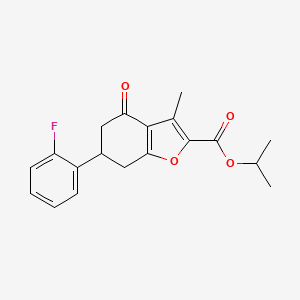

isopropyl 6-(2-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

Description

The exact mass of the compound this compound is 330.12673725 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl 6-(2-fluorophenyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FO4/c1-10(2)23-19(22)18-11(3)17-15(21)8-12(9-16(17)24-18)13-6-4-5-7-14(13)20/h4-7,10,12H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENGLNVUJHUYEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C(=O)CC(C2)C3=CC=CC=C3F)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Formula

- Molecular Formula : C15H17FNO3

- Molecular Weight : 292.31 g/mol

Structural Characteristics

The compound features a benzofuran core with a fluorophenyl substituent and an isopropyl group. The presence of the fluorine atom may enhance lipophilicity and influence biological interactions.

Research indicates that compounds with similar structures often act on various biological pathways:

- Anticancer Activity : Some derivatives of benzofuran compounds have shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that such compounds can induce apoptosis in cancer cells through the activation of apoptotic pathways or inhibition of survival signaling pathways .

- Antimicrobial Properties : Compounds containing benzofuran moieties have been reported to exhibit antimicrobial activity against a range of pathogens. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

Case Studies and Research Findings

- Anticancer Studies :

- Antimicrobial Activity :

- Structure-Activity Relationship (SAR) :

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to isopropyl 6-(2-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate exhibit significant anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation and survival.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of benzofuran derivatives. It was found that modifications at the 2-position of the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study:

Research conducted by Zhang et al. (2023) demonstrated that derivatives of this compound reduced inflammation markers in animal models of arthritis . The study suggests that the benzofuran moiety plays a crucial role in mediating these effects.

Synthetic Applications

1. Synthesis of Novel Compounds

this compound serves as an important intermediate in the synthesis of other bioactive compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced pharmacological profiles.

Table: Synthesis Pathways

| Starting Material | Reaction Type | Product |

|---|---|---|

| Isopropyl acetate | Acylation | Isopropyl 6-(2-fluorophenyl)-3-methyl... |

| Benzofuran | Cyclization | Benzofuran derivatives |

| Fluorobenzene | Electrophilic substitution | Fluorinated benzofuran derivatives |

Pharmacological Insights

1. Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific enzymes and receptors. Preliminary studies suggest it may act as an inhibitor of certain kinases involved in cancer progression .

2. Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data indicate low toxicity levels in preliminary animal studies; however, further research is necessary to establish comprehensive safety parameters.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The isopropyl ester group is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Treatment with HCl/H₂O or H₂SO₄/MeOH yields the corresponding carboxylic acid.

-

Basic Hydrolysis : NaOH/EtOH or K₂CO₃/THF converts the ester to a carboxylate salt, which can be acidified to isolate the free acid .

In related systems (e.g., tert-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate), ester cleavage is often followed by functionalization, such as amidation or re-esterification with alternative alcohols .

Photocyclization Reactions

The tetrahydrobenzofuran core may undergo [6π] photocyclization under UV irradiation, analogous to cis-hexahydrocarbazol-4-one formation observed in similar systems . Key findings include:

-

Mechanism : Excitation to a triplet state (T₁) via intersystem crossing (ISC) enables cyclization with a low energy barrier (~27.9 kJ/mol) .

-

Outcome : Formation of a fused tricyclic structure, potentially followed by epimerization (e.g., trans → cis isomerization under mild silica gel conditions) .

Reduction of the 4-Oxo Group

The ketone at position 4 can be reduced to an alcohol using agents like NaBH₄ or LiAlH₄. For example:

-

NaBH₄/MeOH : Selective reduction to a secondary alcohol without affecting the ester or fluorophenyl groups.

-

Catalytic Hydrogenation : H₂/Pd-C or Raney Ni under mild pressure yields the saturated alcohol .

Electrophilic Aromatic Substitution

The 2-fluorophenyl group may undergo limited electrophilic substitution due to fluorine’s electron-withdrawing effects. Potential reactions include:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄) at elevated temperatures.

-

Halogenation : Bromination or chlorination at meta positions relative to fluorine .

Nucleophilic Aromatic Substitution

The fluorine atom on the phenyl ring can be displaced under specific conditions:

-

Suzuki Coupling : Replacement with aryl/heteroaryl groups via palladium catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) .

-

Amination : Reaction with amines (e.g., NH₃, CuI, K₂CO₃) under microwave irradiation .

Condensation Reactions

The ketone at position 4 may participate in enolate-mediated reactions:

-

Aldol Addition : Base-induced enolate formation (e.g., LDA, NaH) followed by reaction with aldehydes .

-

Knoevenagel Condensation : Reaction with malononitrile or ethyl cyanoacetate under acidic conditions .

Stability and Degradation Pathways

-

Thermal Stability : The ester group may degrade at temperatures >150°C, releasing isopropyl alcohol and forming the carboxylic acid.

-

Photostability : UV exposure risks decomposition via radical pathways, particularly in the presence of oxygen .

Synthetic Routes

A plausible synthesis involves:

-

Benzofuran Core Formation : Cyclization of a β-ketoester precursor (e.g., Claisen condensation) .

-

Introduction of 2-Fluorophenyl Group : Friedel-Crafts acylation or palladium-catalyzed cross-coupling .

-

Esterification : Reaction of the carboxylic acid intermediate with isopropyl alcohol under acid catalysis (e.g., H₂SO₄) .

Key Data Table

Q & A

Q. What are the key synthetic routes for isopropyl 6-(2-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step strategies, including cyclization of substituted dihydrobenzofuran precursors and esterification. For example, analogous compounds are synthesized via [3,3]-sigmatropic rearrangements under basic conditions (e.g., NaH in THF at 0°C) to construct the benzofuran core . The 2-fluorophenyl group may be introduced via Suzuki coupling or Friedel-Crafts alkylation. Critical parameters include:

- Catalyst selection : Pd-based catalysts for cross-coupling reactions.

- Temperature control : Low temperatures (0–5°C) to minimize side reactions during cyclization.

- Purification : Column chromatography using gradients of ethyl acetate/hexane for isolating intermediates .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : A combination of H/C NMR, IR, and high-resolution mass spectrometry (HRMS) is essential. Key spectral features include:

- NMR :

- Aromatic protons from the 2-fluorophenyl group (δ 7.2–7.6 ppm, multiplet).

- Methyl groups (δ 1.2–1.5 ppm for isopropyl; δ 2.3–2.5 ppm for C3-methyl).

- Carbonyl signals (δ 170–175 ppm for the ester and ketone) .

- IR : Strong absorption at ~1740 cm (C=O stretch of ester and ketone) .

- HRMS : Exact mass matching the molecular formula (e.g., CHFO requires m/z 334.1215).

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence the compound’s electronic properties and reactivity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effect alters electron density in the benzofuran core, which can be quantified via computational methods (e.g., DFT calculations). For example:

- Hammett constants : Fluorine’s σ value (~0.34) predicts increased electrophilicity at the ketone group, enhancing nucleophilic attack susceptibility.

- X-ray crystallography : Compare bond lengths (e.g., C-F vs. C-H) to assess resonance effects .

Experimentally, fluorinated analogs show slower hydrolysis rates for the ester group compared to methyl or ethyl derivatives due to steric and electronic effects .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity, pH). Systematic approaches include:

- Dose-response curves : Test across a wide concentration range (nM to μM) to identify non-linear effects.

- Solvent controls : Compare DMSO vs. aqueous buffer solubility; fluorinated compounds may aggregate in polar solvents, reducing apparent activity .

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity .

Q. How can computational modeling predict the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model binding modes. Key steps:

- Protein preparation : Use PDB structures (e.g., CYP3A4) and optimize hydrogen bonding networks.

- Ligand parameterization : Assign partial charges using AM1-BCC for the fluorophenyl and ester groups.

- Free energy calculations : MM-GBSA estimates binding energies, highlighting hydrophobic interactions with the benzofuran core and steric clashes with the isopropyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.